molecular formula C41H50N6O2 B1663556 Bisoctrizole CAS No. 103597-45-1

Bisoctrizole

Cat. No.: B1663556
CAS No.: 103597-45-1
M. Wt: 658.9 g/mol
InChI Key: FQUNFJULCYSSOP-UHFFFAOYSA-N
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Description

Bisoctrizole, also known as methylene bis-benzotriazolyl tetramethylbutylphenol, is a phenolic benzotriazole compound widely used in sunscreens to absorb ultraviolet (UV) rays. It is a broad-spectrum ultraviolet radiation absorber, effectively absorbing both UVB and UVA rays. This compound also reflects and scatters UV radiation, making it a hybrid UV absorber .

Mechanism of Action

Target of Action

Bisoctrizole, also known as methylene bis-benzotriazolyl tetramethylbutylphenol, is a broad-spectrum organic UV filter . Its primary targets are UV-A and UV-B rays . These rays are part of the ultraviolet light spectrum that reaches the earth from the sun, and they can cause damage to the skin.

Mode of Action

This compound absorbs, reflects, and scatters both UV-A and UV-B rays . By doing so, it prevents these harmful rays from penetrating the skin and causing cellular damage. This makes this compound an effective ingredient in sunscreens, day care products, and skin lightening products .

Biochemical Pathways

By blocking uv-a and uv-b rays, this compound helps prevent the formation of free radicals and the initiation of biochemical pathways that lead to skin damage and aging .

Pharmacokinetics

In terms of absorption, distribution, metabolism, and excretion (ADME) properties, this compound displays minimal absorption through the skin . A rat and human dermal penetration study in vitro indicates that only about 0.01% and 0.06% of the applied dose penetrates through the human and rat skin membrane, respectively . Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded . No further pharmacokinetic data is available .

Result of Action

The primary result of this compound’s action is the prevention of UV-induced skin damage. By absorbing, reflecting, and scattering UV-A and UV-B rays, this compound protects the skin from the harmful effects of these rays, including sunburn, premature skin aging, and skin cancer .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as sunlight exposure and temperature. For instance, this compound shows very little photodegradation, making it stable under sunlight . Furthermore, it has a stabilizing effect on other UV absorbers, enhancing the overall performance of sunscreen products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisoctrizole can be synthesized through a multi-step process involving formaldehyde and UV-329. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, this compound is formulated in sunscreen preparations as a 50% suspension. The compound is added to the water phase, while mineral micropigments are usually added to the oil phase. The this compound particles are stabilized by the surfactant decyl glucoside .

Chemical Reactions Analysis

Bisoctrizole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bisoctrizole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Bisoctrizole is unique compared to other similar compounds due to its hybrid nature as a UV absorber. Similar compounds include:

This compound stands out due to its ability to absorb, reflect, and scatter UV radiation, as well as its minimal skin penetration and lack of estrogenic effects.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)28-20-26(36(48)34(22-28)46-42-30-15-11-12-16-31(30)43-46)19-27-21-29(41(9,10)25-39(4,5)6)23-35(37(27)49)47-44-32-17-13-14-18-33(32)45-47/h11-18,20-23,48-49H,19,24-25H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUNFJULCYSSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046703
Record name Bisoctrizole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Record name Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-
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Solubility

< 5 ng/L at 25 °C
Record name Bisoctrizole
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Mechanism of Action

Bisoctrizole is an organic UV-A filter that absorbs both UV-A and UV-B rays.
Record name Bisoctrizole
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CAS No.

103597-45-1
Record name 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
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Record name Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-
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Record name Bisoctrizole
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Record name 2,2'-methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol)
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Record name Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)
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Record name BISOCTRIZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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